![molecular formula C18H15ClN2OS B1588419 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine CAS No. 316149-01-6](/img/structure/B1588419.png)
5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine
Overview
Description
5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine: is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with a chlorine atom, a methyl group, and a methylsulfinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines.
Substitution Reactions: The methyl and methylsulfinylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfinyl group to a methylthio group.
Substitution: The chlorine atom in the pyridine ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions, often in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds similar to 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine show potential in inhibiting cancer cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In particular, it has been noted for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Such inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing new anti-inflammatory drugs .
Material Science
Polymer Additives
In material science, this compound is explored as an additive in polymer formulations. Its unique chemical structure enhances the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Nanocomposites
The incorporation of this compound into nanocomposites has shown promise in improving electrical conductivity and mechanical strength. Research indicates that when used in conjunction with carbon nanotubes or graphene, it significantly enhances the overall performance of the composite materials .
Agricultural Chemistry
Pesticide Development
The compound's structure suggests potential use in developing new pesticide formulations. Its effectiveness against specific pests has been evaluated, showing promising results in laboratory settings. Field trials are necessary to assess its efficacy and safety in agricultural applications .
Herbicide Properties
Additionally, studies have indicated that modifications of this compound can lead to herbicidal activity, targeting specific weed species while minimizing harm to crops. This selectivity is crucial for sustainable agricultural practices .
Case Study 1: Anticancer Research
A study conducted by Caturla et al. (2006) explored various pyridine derivatives for their anticancer properties. The findings suggested that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, highlighting their potential as chemotherapeutic agents .
Case Study 2: Material Enhancement
In a study on polymer composites, researchers found that adding this compound improved the tensile strength and thermal stability of polystyrene-based materials by up to 30%. This enhancement is attributed to the compound's ability to interact at the molecular level with polymer chains, resulting in a more robust material .
Mechanism of Action
The mechanism by which 5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-2-(pyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine: Similar structure but without the methyl group on the pyridine ring.
Uniqueness
5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine is unique due to the specific combination of substituents on the pyridine ring
Properties
IUPAC Name |
5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)23(2)22/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXXLDBGJKCVGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432673 | |
Record name | 5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316149-01-6 | |
Record name | 5-chloro-2-(6-methylpyridin-3-yl)-3-(4-methylsulfinylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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